1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Anti-inflammatory Colitis Gastrointestinal Research

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4) is a 1,2,5-trisubstituted methoxyacetophenone derivative first isolated from the rare Argentine vine Mikania minima. It is a natural product utilized in life sciences research, with a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 148044-44-4
Cat. No. B1164245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
CAS148044-44-4
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
InChIInChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4) - Natural 1,2,5-Trisubstituted Methoxyacetophenone Sourcing Guide


1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4) is a 1,2,5-trisubstituted methoxyacetophenone derivative first isolated from the rare Argentine vine Mikania minima [1]. It is a natural product utilized in life sciences research, with a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .

Why 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4) Cannot Be Substituted with Common Methoxyacetophenones


1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one possesses a unique 1,2,5-trisubstituted methoxyacetophenone scaffold featuring a chiral hydroxyalkyl side chain [1]. This structural specificity is critical for its reported anti-inflammatory activity, which has been demonstrated to prevent colonic injury in an acetic acid-induced colitis model . Generic substitution with simpler methoxyacetophenones (e.g., 4'-methoxyacetophenone, CAS 100-06-1) or even other Mikania-derived acetophenones would risk loss of this distinct biological activity due to differences in substitution pattern and lipophilicity, which directly impact target engagement and in vivo efficacy.

Quantitative Evidence Guide for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4)


Anti-Inflammatory Efficacy in Acetic Acid-Induced Colitis Model: Comparative Evidence

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to possess anti-inflammatory activity and prevented injuries due to administration of acetic acid in the colon . This represents a clear functional differentiation from other Mikania-derived compounds like sesquiterpene lactones (e.g., minimolide), which have demonstrated cytotoxic activity against T. cruzi amastigotes but not this specific gastrointestinal protective effect [1].

Anti-inflammatory Colitis Gastrointestinal Research

Structural Uniqueness vs. Common Methoxyacetophenones

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a 1,2,5-trisubstituted methoxyacetophenone derivative with a chiral hydroxyalkyl side chain [1]. In contrast, the widely available 4'-methoxyacetophenone (CAS 100-06-1) is a monosubstituted phenyl ketone lacking the additional alkyl and hydroxyl functionalities [2].

Natural Product Chemistry Structure-Activity Relationship Chemical Probes

Optimal Research Application Scenarios for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4)


In Vivo Studies of Colitis and Inflammatory Bowel Disease (IBD)

Based on its demonstrated ability to prevent acetic acid-induced colonic injury , 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is optimally suited for in vivo studies of colitis and IBD in rodent models. Researchers investigating novel gastroprotective or anti-inflammatory mechanisms in the gut should prioritize this compound over generic methoxyacetophenones or other Mikania-derived sesquiterpene lactones [1].

Medicinal Chemistry and SAR Studies of Anti-Inflammatory Agents

The unique 1,2,5-trisubstituted methoxyacetophenone scaffold with a chiral hydroxyalkyl side chain makes 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents. Medicinal chemists can leverage this scaffold to explore modifications that enhance potency, selectivity, and pharmacokinetic properties.

Natural Product Derivatization and Chemical Probe Development

As a rare natural product from Mikania minima, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can serve as a precursor for the synthesis of bioactive derivatives and chemical probes. Its distinct substitution pattern offers multiple sites for functionalization (e.g., the hydroxy group, the methoxy group, and the acetophenone carbonyl), enabling the creation of novel molecular tools for chemical biology and target identification studies.

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